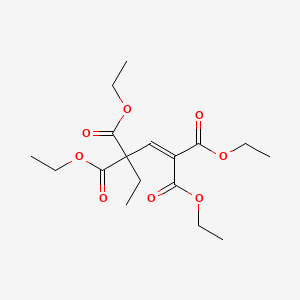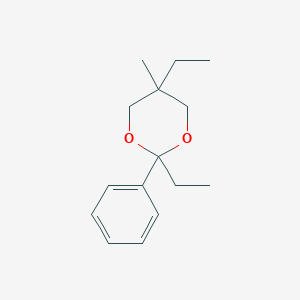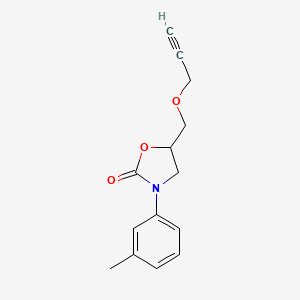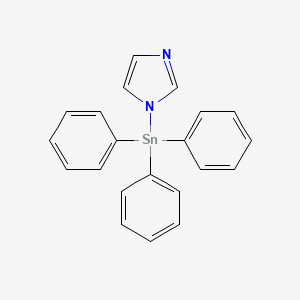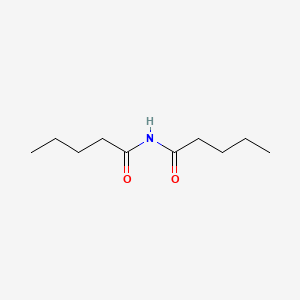
Divaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Divaleramide is an organic compound with the formula (CH₃)₂CHCH₂C(O)NH₂. It is the amide derived from isovaleric acid and is a colorless solid. This compound is known for its occurrence in valerian root and its mild anxiolytic and sedative properties in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Divaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the isovaleric acid with ammonia in the presence of a dehydrating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Divaleramide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Divaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
Divaleramide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isovaleric acid: The parent compound from which divaleramide is derived.
Valeramide: Another amide derivative with similar properties.
Isovaleric alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific modulation of GABA_A receptors, which distinguishes it from other similar compounds. Its mild anxiolytic and sedative effects, combined with its non-cytotoxic nature, make it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
33655-40-2 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-pentanoylpentanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-5-7-9(12)11-10(13)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13) |
Clé InChI |
UFUJLYBHJBLJKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



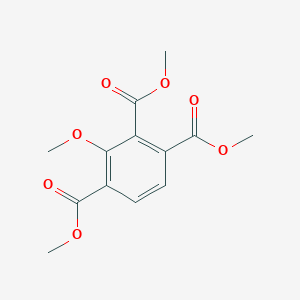
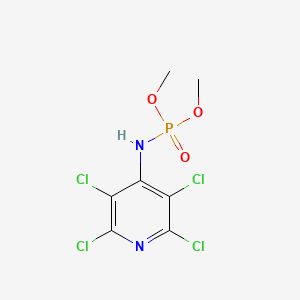

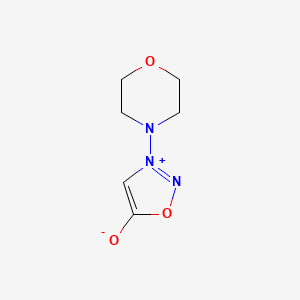
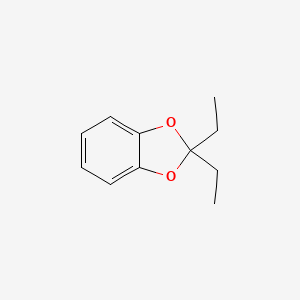
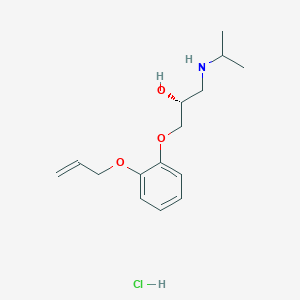
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
